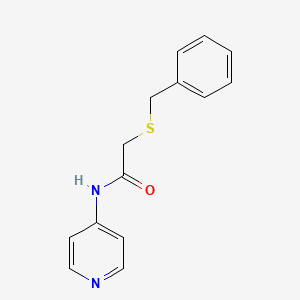

2-(benzylthio)-N-4-pyridinylacetamide

Beschreibung

2-(Benzylthio)-N-4-pyridinylacetamide is a sulfur-containing acetamide derivative characterized by a benzylthio group (-S-CH2C6H5) attached to an acetamide backbone and a 4-pyridinyl substituent.

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-N-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c17-14(16-13-6-8-15-9-7-13)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGDOSDEYQZNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations: Pyridine vs. Pyrimidine Derivatives

The evidence highlights 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines as a related class of compounds synthesized via reactions between aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride . While these dihydropyrimidines share the benzylthio group with the target acetamide, their six-membered pyrimidine-2-thione core differs significantly from the acetamide-pyridine framework. This structural divergence impacts properties such as solubility, stability, and biological interactions. For example, dihydropyrimidines often exhibit enhanced rigidity due to their fused-ring system, whereas the acetamide’s flexible backbone may improve binding adaptability in pharmacological contexts.

Substituent Effects on Reactivity and Yield

Table 2 in the evidence demonstrates that electron-withdrawing (e.g., -F, -Cl, -Br) and electron-donating (-CH3, -OCH3) substituents on aromatic aldehydes yield 2-(benzylthio)-dihydropyrimidines with high efficiency (70–85% yields) . Although direct data for 2-(benzylthio)-N-4-pyridinylacetamide are unavailable, analogous trends may apply. For instance:

- Electron-withdrawing groups could enhance electrophilicity at the reaction site, facilitating nucleophilic attack during acetamide synthesis.

- Heterocyclic aldehydes (e.g., isonicotinaldehyde) are particularly effective in forming stable intermediates, as seen in the synthesis of dihydropyrimidines 4n and 4o (75–80% yields) .

Functional Group Modifications in Acetamide Analogues

Comparisons with other acetamide derivatives reveal critical structure-activity relationships:

- Thioether vs.

- Pyridinyl Positional Isomerism : Shifting the pyridinyl nitrogen from the 4-position (target compound) to the 3- or 2-position (e.g., 3-pyridinyl or 2-pyridinyl acetamides) modifies hydrogen-bonding capacity and steric interactions, impacting ligand-receptor binding.

Data Tables: Substituent Compatibility and Reaction Outcomes

Research Findings and Implications

- Synthetic Flexibility : The compatibility of diverse substituents (e.g., halogens, alkyl, and heterocyclic groups) in dihydropyrimidine synthesis suggests that similar strategies could be adapted for 2-(benzylthio)-N-4-pyridinylacetamide, though optimization may be required for the acetamide backbone.

- Bioactivity Potential: The benzylthio group’s sulfur atom may confer antioxidant or enzyme-inhibitory properties, as seen in thioether-containing pharmaceuticals.

- Knowledge Gaps: Direct experimental data on the target compound’s synthesis, stability, and bioactivity are lacking, underscoring the need for focused studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.